2-Chlorophenetole

描述

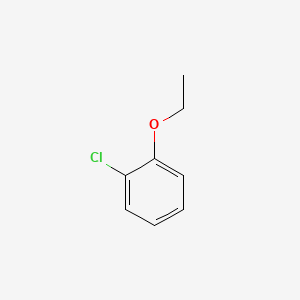

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYSAAMKXPLGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210328 | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-72-2 | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorophenetole

Investigation of Established Synthetic Routes

The most prominent and widely utilized method for the synthesis of 2-chlorophenetole is the Williamson ether synthesis. vulcanchem.comdoubtnut.combyjus.com This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. doubtnut.combyjus.com In the context of this compound synthesis, this translates to the reaction of a 2-chlorophenoxide salt with an ethylating agent.

The Williamson ether synthesis is favored for its versatility and is applicable to the preparation of both symmetrical and asymmetrical ethers. byjus.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide ion attacks the primary alkyl halide. byjus.commasterorganicchemistry.com This method is particularly effective when using primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com

Another established route for the formation of related phenolic compounds involves the direct chlorination of phenols. For instance, 2-chlorophenol (B165306) can be synthesized by the direct action of chlorine on phenol (B47542) in an inert solvent. google.com While this method is for the precursor, it highlights a common industrial approach to halogenated aromatics.

Analysis of Precursors and Products in Synthetic Pathways

The primary precursors for the synthesis of this compound via the Williamson ether synthesis are 2-chlorophenol and an ethylating agent.

Precursors:

2-Chlorophenol: This is the foundational aromatic precursor. It is a colorless to light brown liquid with a characteristic odor. vulcanchem.comontosight.ai It is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and ether. vulcanchem.comontosight.ai 2-chlorophenol itself can be prepared through methods like the chlorination of phenol. chemicalbook.com

Ethylating Agent: A common ethylating agent is an ethyl halide, such as ethyl bromide or ethyl iodide. These are primary alkyl halides, which are ideal for the S\textsubscript{N}2 reaction mechanism of the Williamson ether synthesis to minimize elimination byproducts. masterorganicchemistry.com

Base: A strong base is required to deprotonate the 2-chlorophenol to form the more nucleophilic 2-chlorophenoxide ion. Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are frequently used for this purpose. orgsyn.org

Product:

This compound: The desired product is an aryl ether with a molecular formula of C\textsubscript{8}H\textsubscript{9}ClO. vulcanchem.com It possesses a benzene (B151609) ring substituted with a chlorine atom at the ortho position and an ethoxy group. vulcanchem.com

Byproducts:

The primary byproduct in the Williamson ether synthesis, especially if reaction conditions are not optimized, is the product of an elimination reaction. However, with the use of a primary ethyl halide, this is generally minimized. Other potential impurities could include unreacted 2-chlorophenol or byproducts from side reactions involving the solvent or impurities in the starting materials.

Interactive Data Table of Precursors and Products:

| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 2-Chlorophenol | Precursor | C₆H₅ClO | 128.56 | Colorless to amber liquid, unpleasant odor. nih.govbiochemopharma.fr |

| Ethyl Halide (e.g., Ethyl Bromide) | Precursor (Ethylating Agent) | C₂H₅Br | 108.97 | Volatile liquid. |

| Sodium Hydroxide | Precursor (Base) | NaOH | 40.00 | Strong base, readily forms phenoxide. orgsyn.org |

| This compound | Product | C₈H₉ClO | 156.61 | Aryl ether. vulcanchem.com |

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired ether while minimizing the formation of byproducts. Key parameters that can be adjusted include:

Temperature Control: Reaction temperature is a critical factor. For instance, in related syntheses involving thionyl chloride, maintaining a temperature between 80–85°C is crucial to minimize side reactions. vulcanchem.com In the esterification of 2-chlorophenol, temperatures of 80–120°C are common. Careful control of the temperature during the Williamson synthesis can help favor the substitution reaction over potential elimination pathways.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents are often preferred for S\textsubscript{N}2 reactions as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. In similar syntheses, solvents like heptane (B126788) and tetrahydrofuran (B95107) (THF) have been chosen for their specific properties. vulcanchem.com

Catalyst: While the traditional Williamson ether synthesis does not always require a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate, particularly when dealing with a two-phase system (e.g., aqueous and organic). orgsyn.org For other related syntheses, palladium catalysts have been used effectively. vulcanchem.com

Stoichiometry of Reactants: The molar ratio of the reactants is important. Using a slight excess of the ethylating agent can help to ensure complete conversion of the 2-chlorophenoxide. However, a large excess should be avoided to prevent purification challenges. In a similar thioetherification, an excess of the base (1.2 equivalents) was used to ensure complete deprotonation.

Purification Techniques: After the reaction is complete, purification is essential to obtain high-purity this compound. Common methods include fractional distillation to separate the product from lower-boiling point impurities and unreacted starting materials. Column chromatography can also be employed for high-purity applications. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and assist in the purification process.

Recent advancements in synthetic methodology, such as microwave-assisted synthesis, have shown promise in reducing reaction times and improving yields for related esterification reactions, and could potentially be applied to the synthesis of this compound.

Spectroscopic Characterization of 2 Chlorophenetole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chlorophenetole provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals from the aromatic protons and the protons of the ethoxy group.

The ethoxy group gives rise to two distinct signals:

A triplet signal for the methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons.

A quartet signal for the methylene (CH₂) protons, which is due to coupling with the methyl protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The four aromatic protons are chemically non-equivalent and exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other. Their chemical shifts are influenced by the electronic effects of the chlorine atom and the ethoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are spread over the typical aromatic region (approximately 110-160 ppm). The carbon atom bonded to the oxygen of the ethoxy group (C-O) is expected to be the most deshielded (highest chemical shift) in this region, while the carbon bonded to the chlorine atom (C-Cl) will also be significantly shifted downfield.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) of the ethoxy group appears downfield compared to the methyl carbon (-CH₃) due to the direct attachment to the electronegative oxygen atom.

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift ranges and data from structurally similar compounds. oregonstate.edulibretexts.org

Predicted NMR Data for this compound ¹H NMR (Proton NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8-7.4 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~4.1 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~154 | Ar C-O |

| ~130 | Ar C-Cl |

| ~128 | Ar C-H |

| ~122 | Ar C-H |

| ~121 | Ar C-H |

| ~114 | Ar C-H |

| ~64 | -OCH₂CH₃ |

Note: The predicted values are estimates. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Advanced Spectroscopic Techniques for Comprehensive Characterization

While 1D NMR provides fundamental structural information, 2D NMR techniques offer deeper insights by revealing correlations between different nuclei, which is crucial for definitive structural assignment.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. spectrabase.comoalib.com In the case of this compound, a COSY spectrum would show a clear cross-peak between the triplet of the methyl group and the quartet of the methylene group, confirming their connectivity within the ethoxy side chain. spectrabase.com It would also reveal the coupling network among the four distinct protons on the aromatic ring, helping to assign their specific positions. oalib.com

HSQC (Heteronuclear Single Quantum Coherence): This is a ¹H-¹³C correlation experiment that identifies which protons are directly attached to which carbon atoms. chemicalbook.com An HSQC spectrum of this compound would show a correlation peak between the methylene protons (~4.1 ppm) and the methylene carbon (~64 ppm), and another between the methyl protons (~1.4 ppm) and the methyl carbon (~15 ppm). chemicalbook.com Similarly, each aromatic proton signal would correlate with its corresponding carbon signal, allowing for the unambiguous assignment of the protonated carbons in the aromatic ring. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range couplings). HMBC is particularly valuable for identifying and assigning quaternary (non-protonated) carbons. For this compound, the HMBC spectrum would show correlations from the methylene protons (-OCH₂-) to the aromatic carbon to which the ethoxy group is attached (C-O, a two-bond correlation) and potentially to the adjacent aromatic carbon (a three-bond correlation). This information is critical for confirming the placement of the ethoxy group on the benzene ring relative to the chlorine atom.

Together, these advanced spectroscopic methods provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.

Biological Activity Research on 2 Chlorophenetole

Overview of Documented Biological Test Results

No specific biological test results for 2-Chlorophenetole were found in the conducted literature search.

Mechanistic Studies of Observed Biological Interactions

No studies detailing the mechanisms of biological interaction for this compound were found.

Patent Landscape and Intellectual Property in 2 Chlorophenetole Research

Analysis of Patented Synthetic Processes and Applications

An analysis of the patent literature reveals that intellectual property claims involving 2-Chlorophenetole focus heavily on its synthetic pathways and its utility as a building block for more complex molecules.

Patented Synthetic Processes:

The synthesis of this compound is often a key step in multi-stage chemical manufacturing processes. Patents in this area typically claim novel conditions, catalysts, or reagents that improve yield, purity, or environmental safety.

A notable patented method involves the synthesis of 1,2-diphenoxyethane, a sensitizer (B1316253) for thermal paper, where this compound is a key intermediate. patsnap.com In this process, phenol (B47542) and dichloroethane are reacted under reflux. An acid-binding agent is added dropwise to facilitate the reaction. patsnap.com Once the phenol is consumed, the excess dichloroethane is removed via reduced pressure distillation. More acid-binding agent and phenol are then added to react with the intermediate this compound, ultimately forming 1,2-diphenoxyethane. patsnap.com Different patents and embodiments within them specify various acid-binding agents to optimize the reaction, highlighting a focus on improving efficiency over older methods that used sodium hydroxide (B78521) lye, which resulted in longer reaction times and lower yields. patsnap.com

Table 1: Patented Synthesis Methods for this compound as an Intermediate

| Patent/Source | Reactants | Key Reagents/Catalysts | End Product | Key Innovation/Improvement |

|---|---|---|---|---|

| Patsnap Eureka (CN103073398A, CN102276432A referenced) patsnap.com | Phenol, Dichloroethane | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,2-Diphenoxyethane | Use of DBU as an acid-binding agent to improve reaction time and yield over sodium hydroxide. patsnap.com |

| Patsnap Eureka patsnap.com | Phenol, Dichloroethane | 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1,2-Diphenoxyethane | Alternative organic base as an acid-binding agent. patsnap.com |

| Patsnap Eureka patsnap.com | Phenol, Dichloroethane | N,N-diisopropylethylamine (DIPEA) | 1,2-Diphenoxyethane | Another alternative organic base as an acid-binding agent. patsnap.com |

Patented Applications:

While this compound itself is not typically an end-product, its derivatives are vital intermediates in several key industries, a fact that is reflected in the patent landscape. The core value of this compound in intellectual property lies in its role in the synthesis of active ingredients.

Agrochemicals: The broader class of chlorophenols and their derivatives has extensive applications in producing pesticides. For instance, 2-chlorophenol (B165306) is a patented precursor for pesticidal agents like profenofos. google.com Similarly, related structures are key to synthesizing fungicides like prothioconazole (B1679736) and insect growth regulators. justia.comgoogle.com Patents for these final active ingredients implicitly protect the utility of their intermediates, including compounds derived from this compound.

Pharmaceuticals: Chlorophenol structures are integral to the synthesis of some pharmaceutical drugs. For example, 4-amino-3-chlorophenol (B108459) is a key intermediate in the preparation of certain tyrosine kinase inhibitors used as anticancer drugs. patsnap.com This points to a potential, albeit less directly documented, application area for this compound derivatives in medicinal chemistry.

Specialty Chemicals: As detailed in the synthesis patents, this compound is a direct intermediate in the manufacture of 1,2-diphenoxyethane, which is used as a sensitizer in the production of thermal paper. patsnap.com

Table 2: Patented Application Areas of this compound Derivatives

| Application Area | Example End-Product | Role of Chloro-Aromatic Intermediate | Referenced Patents/Sources |

|---|---|---|---|

| Specialty Chemicals | 1,2-Diphenoxyethane (Thermal Paper Sensitizer) | Direct intermediate formed from phenol and dichloroethane. patsnap.com | patsnap.com |

| Agrochemicals | Prothioconazole (Fungicide) | 2-chlorophenyl group is a core part of the final molecule's structure. justia.com | justia.com |

| Agrochemicals | Profenofos (Insecticide) | Synthesized from the precursor 2-chlorophenol. google.com | google.com |

| Pharmaceuticals | Lenvatinib, Tivozanib (Anticancer Drugs) | Related intermediate 4-amino-3-chlorophenol is a key building block. patsnap.com | patsnap.com |

Emerging Trends in Intellectual Property related to this compound

The intellectual property strategies surrounding specialty chemicals like this compound are evolving in response to broader technological and regulatory trends.

Green Chemistry and Sustainable Processes: There is a growing global emphasis on sustainability, which is reshaping IP law and R&D. spoor.com For a compound like this compound, future patents are increasingly likely to focus on "green" synthetic routes. This includes processes that minimize waste, avoid hazardous solvents, use more efficient catalysts, and have a lower energy footprint. Patents claiming such improvements provide a significant competitive advantage.

Leveraging Artificial Intelligence (AI): The use of AI is a transformative trend in the legal and chemical fields. spoor.com AI-driven tools are now used for a range of tasks from novelty searches of patents to predicting synthetic pathways. spoor.com This accelerates the pace of innovation, allowing researchers to more quickly identify and patent novel, efficient synthesis methods for chemicals like this compound and its derivatives.

Expansion into High-Value Applications: While agrochemicals and specialty chemicals are established fields, there is a continuous drive to find applications in higher-value sectors like pharmaceuticals. The development of advanced therapies, such as antibody-drug conjugates (ADCs), relies on novel linker chemistries and cytotoxic payloads, creating new opportunities for unique intermediates. nih.gov Future IP in the this compound space may involve its derivatives as components of these next-generation therapeutics.

Globalization of IP Protection: As developing economies in Asia and Africa strengthen their IP systems, there is a corresponding increase in international patent filings. spoor.comwipo.int Companies are pursuing broader protection for their chemical processes and applications, reflecting the global nature of the chemical supply chain and the increasing value placed on IP in stimulating economic growth. spoor.com

Advanced Chemical Studies of 2 Chlorophenetole

Theoretical Investigations of Reactivity and Reaction Mechanisms

Theoretical investigations into the reactivity and reaction mechanisms of substituted aromatic compounds like 2-chlorophenetole are crucial for predicting their chemical behavior under various conditions. While direct theoretical studies on this compound are limited, extensive research on the closely related compound, 2-chlorophenol (B165306), provides significant insights into the potential reactivity patterns. The primary difference between the two molecules is the substitution of the phenolic hydrogen in 2-chlorophenol with an ethyl group in this compound. This substitution primarily affects reactions involving the hydroxyl group but has a lesser impact on the reactions of the aromatic ring and the chlorine substituent.

Quantum chemical studies have been instrumental in elucidating the formation of the 2-chlorophenoxy radical from 2-chlorophenol, a key step in many of its reaction pathways. nih.gov The unimolecular decomposition of 2-chlorophenol has been investigated, with one significant pathway being the migration of the phenolic hydrogen to the ortho-carbon, which bears a hydrogen atom, leading to the formation of 2-chlorocyclohexa-2,4-dienone through an activation barrier of 73.6 kcal/mol at 0 K. nih.gov This particular pathway would not be available to this compound due to the absence of the phenolic hydrogen. However, other unimolecular decomposition routes, such as the direct fission of the C-Cl bond, are still relevant.

Bimolecular reactions of 2-chlorophenol with various radicals, such as H, OH, and Cl, have been extensively modeled to understand its degradation and transformation in different environments. nih.govacs.org The reaction with the hydroxyl radical (OH) is particularly important in atmospheric and combustion chemistry. acs.org Studies show that the abstraction of the phenolic hydrogen by the OH radical to form the 2-chlorophenoxy radical is a key initial step. nih.gov For this compound, while direct hydrogen abstraction from the ether group is possible, reactions involving the aromatic ring and addition-elimination mechanisms would be more analogous to those of 2-chlorophenol.

Theoretical models have also been developed to understand the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from 2-chlorophenol, as it is a known precursor. nih.govmurdoch.edu.aunih.gov These models often involve the initial formation of chlorophenoxy radicals, followed by radical-radical or radical-molecule coupling reactions. researchgate.net An expanded reaction kinetic model for the surface-catalyzed formation of PCDD/Fs from 2-chlorophenol on a CuO/silica surface has been proposed, highlighting the importance of chemisorption and the steric hindrance of surface-bound radicals. nih.gov

The table below presents calculated reaction rate constants for the bimolecular reactions of 2-chlorophenol with various radicals, which serve as a valuable reference for estimating the reactivity of this compound.

| Reaction | Rate Constant (cm³/molecule·s) at 298 K | Reference |

| 2-Chlorophenol + H → 2-Chlorophenoxy + H₂ | 3.48 x 10⁻¹³ | researchgate.net |

| 2-Chlorophenol + OH → 2-Chlorophenoxy + H₂O | 9.9 x 10⁻¹² (estimated) | nih.gov |

| 2-Chlorophenol + Cl → 2-Chlorophenoxy + HCl | Not specified in the provided context | |

| 2-Chlorophenol + O₂ → 2-Chlorophenoxy + HO₂ | Not specified in the provided context |

Note: The table is populated with data for 2-chlorophenol as a model for this compound.

Computational Modeling of Molecular Structures and Interactions

Computational modeling provides a powerful lens through which the three-dimensional structure and intermolecular interactions of molecules like this compound can be understood at an atomic level. These models are essential for predicting physical properties and understanding how the molecule interacts with its environment. As with reactivity studies, much of the available computational research has focused on 2-chlorophenol, which serves as an excellent structural analogue for this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structures and properties of chlorophenols. researchgate.netresearchgate.net These studies have systematically analyzed the effects of chlorine substitution on the stability, geometry, and electronic properties of the phenol (B47542) ring. For ortho-substituted chlorophenols like 2-chlorophenol, intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom is a key factor influencing its conformational preference and stability. researchgate.net In this compound, while this specific intramolecular hydrogen bond is absent, the interaction between the ethoxy group and the chlorine atom would still be a significant determinant of its preferred conformation. Conformational analysis of related molecules has been performed to identify low-energy structures. scielo.bruni-saarland.de

Computational models have also been employed to study the intermolecular interactions of 2-chlorophenol, particularly its adsorption on various surfaces, which is relevant to catalysis and environmental remediation. DFT studies have examined the adsorption and dissociation of 2-chlorophenol on surfaces like copper and zinc oxide. mdpi.comresearchgate.net These studies indicate that the interaction of the molecule with the surface can be weak, but dissociation to form a more stable surface-bound species is often favorable. mdpi.comresearchgate.net For instance, the adsorption of 2-chlorophenol on a Cu(100) surface is weak, but its dissociation to form a 2-chlorophenoxy radical is exothermic. researchgate.net Similar computational approaches could be applied to this compound to understand its interaction with catalytic surfaces.

The table below summarizes some of the computationally determined properties of 2-monochlorophenol, providing a baseline for the expected properties of this compound.

| Property | Calculated Value for 2-Monochlorophenol | Computational Method | Reference |

| Enthalpy of formation of 2-monochlorophenoxy radical | 85.18 kcal/mol | DFT/B3LYP | researchgate.netkabarak.ac.ke |

| HOMO-LUMO Energy Gap | Not specified in the provided context | DFT/B3LYP | |

| Dipole Moment | Not specified in the provided context | DFT/B3LYP |

Note: The table is populated with data for 2-monochlorophenol as a model for this compound.

Future Research Directions for 2 Chlorophenetole

Exploration of Novel Chemical Transformations and Derivatization

Future research must explore the chemical reactivity of 2-chlorophenetole to unlock its potential applications and understand its transformation pathways. Investigations should focus on reactions involving the aromatic ring and the ether linkage.

Ring Reactions: Studies should investigate electrophilic substitution reactions such as nitration, further halogenation, and sulfonation to understand how the existing chloro and ethoxy groups direct incoming substituents.

Ether Cleavage: Research into the cleavage of the ether bond under various conditions (e.g., strong acids, Lewis acids) is crucial for understanding its stability and for developing synthetic routes to other functionalized phenols.

Coupling Reactions: The potential for this compound to participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) should be explored, as these are powerful methods for creating complex molecules.

Precursor-Based Synthesis: As 2-chlorophenol (B165306) is a likely precursor to this compound, research into optimizing this synthesis is a necessary first step. vulcanchem.comchemicalbook.com For instance, the reaction of 2-chlorophenol with an ethylating agent is a probable route that requires detailed study to maximize yield and minimize byproducts. chemicalbook.com

Derivatization for Analysis and Synthesis: Derivatization is a key technique for enhancing the analytical detection of compounds and for creating new molecules with desired properties. For this compound, research into derivatization is a priority. For its closely related compound, 2-chlorophenol, derivatization is often employed to improve analytical properties for techniques like gas chromatography (GC). epa.gov Similar strategies will be essential for this compound. A novel method for improving the selectivity of solid-phase extraction of 2-chlorophenol involves derivatization with 4-amino-antipyrine (4-AAP) to increase the molecule's size and add more binding sites, a concept that could be adapted for this compound. nih.gov

| Derivatization Approach | Rationale for 2-Chlorophenol | Potential Application for this compound | Reference |

| Acetylation | In-situ derivatization with acetic anhydride (B1165640) improves sensitivity in headspace-GC analysis. | Could be explored to modify polarity for chromatographic separation. | nih.gov |

| Methylation | Derivatization with diazomethane (B1218177) creates more volatile methyl ethers (anisoles) suitable for GC analysis. | Not directly applicable, as this compound is already an ether, but similar strategies to modify the ethoxy group could be investigated. | epa.gov |

| Pentafluorobenzylation | Reaction with pentafluorobenzyl bromide (PFBBr) creates derivatives detectable by an electron capture detector (ECD). | Could be a viable strategy if the derivatization targets the aromatic ring or other introduced functional groups. | epa.gov |

| Labelling with NBD-F | Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole allows for HPLC-UV detection. | A promising avenue for developing sensitive liquid chromatography methods for this compound. | tandfonline.com |

Development of Advanced Analytical Methodologies for Detection and Quantification

Developing robust and sensitive analytical methods is fundamental for studying this compound in any matrix, from reaction mixtures to environmental samples. Research should adapt established methods for phenols and other aryl ethers.

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used for analyzing chlorophenols and should be the starting point for this compound. epa.govtandfonline.com Future work must optimize column types, mobile/carrier phases, and temperature programs. Fused-silica, open-tubular wide-bore columns, for example, offer superior resolution and sensitivity for underivatized phenols. epa.gov

Detector Integration: Coupling chromatography with advanced detectors is essential.

Mass Spectrometry (MS): GC-MS and LC-MS/MS would provide definitive identification and quantification, which is crucial for metabolism studies and environmental monitoring. mdpi.comresearchgate.net

Flame Ionization Detector (FID): A standard detector for GC analysis of underivatized phenols. epa.gov

Electron Capture Detector (ECD): Useful for halogenated compounds, its sensitivity could be enhanced for this compound through appropriate derivatization. epa.gov

Sample Preparation: Research into sample preparation and extraction techniques is vital, especially for trace-level detection in complex environmental samples. Molecularly Imprinted Solid Phase Extraction (MISPE) has been developed for 2-chlorophenol and could be a highly selective method for concentrating this compound from water samples. nih.gov

| Analytical Technique | Application for Related Compounds | Future Research for this compound | Reference |

| GC-FID | Analysis of underivatized phenols. | Develop and validate methods for direct quantification. | epa.gov |

| GC-ECD | Analysis of derivatized phenols (e.g., PFBBr derivatives). | Investigate derivatization strategies to enable highly sensitive detection. | epa.gov |

| HPLC-UV | Analysis of phenols after pre-column derivatization with reagents like NBD-F. | Optimize derivatization and separation conditions for sensitive quantification in aqueous samples. | tandfonline.com |

| LC-MS/MS | Used for assessing groundwater contamination with various phenolic compounds. | Develop methods for ultra-trace detection in environmental matrices. | mdpi.comresearchgate.net |

| Electrochemical Sensors | A modified glassy carbon electrode has been used for the selective detection of 2-chlorophenol. | Explore the development of novel electrochemical sensors for rapid and sensitive detection. | rsc.org |

Research into Environmental Interactions and Potential Fate Pathways

The environmental behavior of this compound is unknown. Research is critically needed to understand its persistence, mobility, and degradation pathways to assess its potential environmental risk. Studies on 2-chlorophenol provide a roadmap for these investigations. sinocurechem.comnih.gov

Biodegradation: The biodegradation of 2-chlorophenol has been extensively studied, providing a strong foundation for future research on this compound.

Aerobic Degradation: Various bacteria, including species of Alcaligenes and Rhodococcus, are known to aerobically degrade 2-chlorophenol. tandfonline.comnih.gov Future studies should screen for microorganisms capable of degrading this compound, focusing on those that can cleave the stable ether bond. The influence of factors like pH, inocula concentration, and the presence of co-substrates must be investigated, as these significantly affect degradation rates for 2-chlorophenol. tandfonline.comnih.gov

Anaerobic Degradation: 2-chlorophenol can be degraded under anaerobic conditions, sometimes coupled with denitrification. researchgate.netnih.gov Research should explore the potential for anaerobic microbial consortia from environments like sewage sludge or contaminated sediments to degrade this compound. tandfonline.com

Abiotic Factors: The influence of abiotic factors like temperature and water availability on biodegradation is critical. For 2-chlorophenol, degradation rates vary significantly with water activity, with different microbial species being effective under different moisture conditions. researchgate.netfao.orgfrontiersin.org Similar studies are essential to predict the fate of this compound in different soil environments.

Photodegradation and Advanced Oxidation: Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant organic pollutants like 2-chlorophenol and represent a promising area of research for this compound.

Photocatalysis: The photocatalytic degradation of 2-chlorophenol using catalysts like titanium dioxide (TiO₂) under UV or even visible light is well-documented. um.edu.myeeer.orgnih.gov Research should assess the efficacy of various photocatalysts (e.g., TiO₂-RGO-CoO, CaFe₂O₄) for the complete mineralization of this compound into less harmful substances like CO₂, H₂O, and HCl. nih.govrsc.org

Photo-Fenton Reaction: The photo-Fenton process, which uses iron and hydrogen peroxide to generate highly reactive hydroxyl radicals, has been successfully applied to degrade 2-chlorophenol. conicet.gov.ar Its effectiveness for degrading this compound should be systematically investigated.

Gamma Radiolysis: Gamma radiation has been shown to effectively degrade and detoxify aqueous solutions of 2-chlorophenol. icm.edu.pl This technology should be explored as a potential remediation method for this compound.

| Degradation Method | Key Findings for 2-Chlorophenol | Future Research for this compound | Reference |

| Aerobic Biodegradation | Degraded by Alcaligenes sp. and Rhodococcus sp.; influenced by supplemental carbon sources. | Isolate and identify microbial strains capable of cleaving the ether linkage and metabolizing the compound. | tandfonline.comnih.gov |

| Anaerobic Biodegradation | Complete removal in active sewage sludge within 32 days; degradation can be coupled to denitrification. | Investigate degradation potential in anaerobic environments and identify responsible microbial consortia. | nih.govtandfonline.com |

| Photocatalysis (TiO₂-based) | Efficient degradation using TiO₂ thin films and nanocomposites; complete removal possible under visible light. | Test various photocatalytic systems for efficiency, identify degradation intermediates, and confirm mineralization. | eeer.orgnih.gov |

| Photocatalysis (Other) | Waste eggshell-derived CaFe₂O₄ showed 86.1% removal efficiency after 180 minutes. | Explore novel, low-cost, and reusable catalysts for degradation. | rsc.org |

常见问题

Q. How can the synthesis of 2-Chlorophenetole be optimized for purity and yield in laboratory settings?

Methodological Answer:

- Reaction Pathway: Friedel-Crafts alkylation is commonly used for synthesizing aryl ethers like this compound. Optimize catalyst selection (e.g., AlCl₃ vs. FeCl₃) and reaction temperature to minimize byproducts such as di-substituted derivatives .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates this compound. Monitor purity via GC-MS or HPLC, targeting >98% purity .

- Yield Enhancement: Pre-drying reagents (e.g., molecular sieves) and inert atmosphere (N₂/Ar) reduce hydrolytic side reactions.

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Structural Confirmation: Combine NMR (¹H, ¹³C) and FT-IR spectroscopy to verify the ether linkage (C-O-C) and chloro-substituent position. Compare spectra with NIST Chemistry WebBook reference data .

- Quantitative Analysis: Use GC-MS with electron ionization (EI) for trace impurity detection. Retention indices should align with published values for chlorinated phenols .

- Purity Assessment: Differential scanning calorimetry (DSC) determines melting point consistency (±1°C deviation indicates impurities) .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Hydrolytic Stability: Conduct accelerated degradation studies (pH 3–10, 25–80°C). Monitor via UV-Vis spectroscopy for cleavage of the ether bond, which releases 2-chlorophenol (detectable at λ = 270 nm) .

- Thermal Degradation: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds. This compound typically degrades above 200°C, forming chlorinated aromatic residues .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s toxicity in aquatic ecosystems?

Methodological Answer:

- In Vitro Assays: Expose zebrafish embryos (Danio rerio) to this compound (0.1–10 mg/L) to assess developmental abnormalities (e.g., yolk sac edema, spinal curvature). Use RNA-seq to identify dysregulated genes (e.g., CYP1A, HSP70) linked to oxidative stress .

- Metabolite Profiling: LC-HRMS identifies toxic intermediates like 2-chlorophenol, which inhibits ATP synthesis in mitochondria. Compare with EPA ToxCast data for chlorophenols .

Q. How do environmental matrices (soil, water) influence this compound’s degradation pathways?

Methodological Answer:

- Soil Microcosm Studies: Spike soil samples with ²¹C-labeled this compound. Track mineralization (CO₂ evolution) and sorption kinetics using liquid scintillation counting. Anaerobic conditions favor reductive dechlorination .

- Photolytic Degradation: Exclude aqueous solutions to UV light (254 nm). Use HPLC-PDA to quantify hydroxylated byproducts (e.g., 2-chloro-4-hydroxyphenetole) and model half-lives via pseudo-first-order kinetics .

Q. Can computational models predict this compound’s reactivity in novel synthetic applications?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites. Compare Fukui indices with experimental bromination/iodination outcomes .

- QSAR Modeling: Train models on chlorophenol datasets to estimate this compound’s partition coefficients (log P) and bioaccumulation potential. Validate with experimental octanol-water partitioning data .

Data Contradictions and Resolution Strategies

- Discrepancy in Toxicity Thresholds: Some studies report LC₅₀ values for this compound in Daphnia magna ranging from 5–15 mg/L. Resolve by standardizing test conditions (e.g., pH 7.0, 20°C) and cross-referencing OECD guidelines .

- Conflicting Degradation Rates: Variability in soil half-lives (t₁/₂ = 30–90 days) may stem from organic matter content. Use artificial soil (e.g., OECD #207) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。